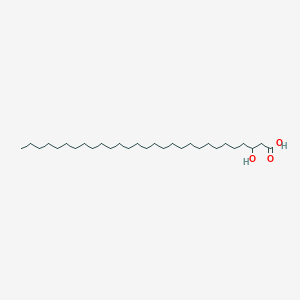
3-Hydroxynonacosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxynonacosanoic acid: is a long-chain fatty acid with a hydroxyl group at the third carbon position It is a naturally occurring compound found in various biological systems, including plants and animals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxynonacosanoic acid typically involves the following steps:
Oxidation of Nonacosanol: Nonacosanol is oxidized to nonacosanoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Hydroxylation: The nonacosanoic acid is then hydroxylated at the third carbon position using a hydroxylating agent like osmium tetroxide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the compound. This method is advantageous due to its sustainability and potential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxynonacosanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: 3-Ketononacosanoic acid, 3-Carboxynonacosanoic acid.
Reduction: 3-Hydroxynonacosanol.
Substitution: 3-Chlorononacosanoic acid, 3-Bromononacosanoic acid.
Aplicaciones Científicas De Investigación
3-Hydroxynonacosanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3-Hydroxynonacosanoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding, affecting membrane fluidity and permeability. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyoctanoic acid: A shorter-chain analog with similar hydroxylation but different physical properties.
3-Hydroxydecanoic acid: Another shorter-chain analog with distinct biological activities.
3-Hydroxypropionic acid: A small molecule with significant industrial applications.
Uniqueness
3-Hydroxynonacosanoic acid is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. Its long-chain structure makes it particularly useful in applications requiring high molecular weight compounds, such as in the production of biodegradable polymers and surfactants.
Propiedades
Número CAS |
122751-69-3 |
|---|---|
Fórmula molecular |
C29H58O3 |
Peso molecular |
454.8 g/mol |
Nombre IUPAC |
3-hydroxynonacosanoic acid |
InChI |
InChI=1S/C29H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28(30)27-29(31)32/h28,30H,2-27H2,1H3,(H,31,32) |
Clave InChI |
APMXLXQBMLNOIB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bis[(2R)-2-methylpentoxy]-oxophosphanium](/img/structure/B12642426.png)


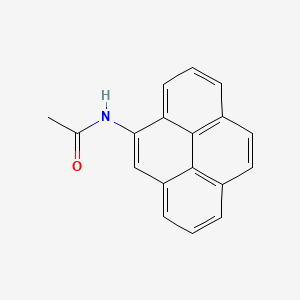
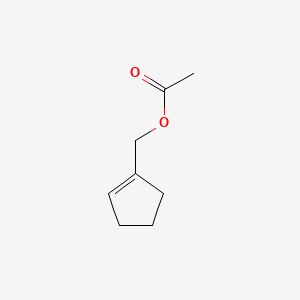
![2-[Benzyl(2-hydroxyethyl)amino]-1,2-diphenylethanol hydrochloride](/img/structure/B12642458.png)
![Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-](/img/structure/B12642476.png)
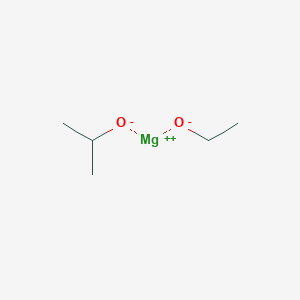
![3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole](/img/structure/B12642499.png)
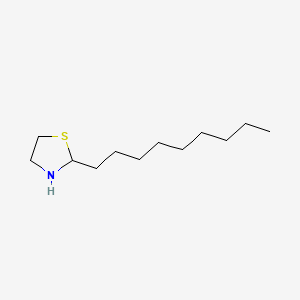
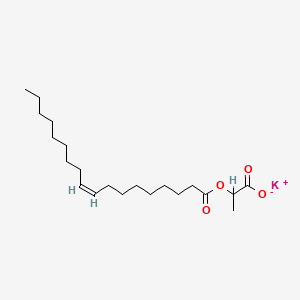


![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)
